molecular formula C10H8N2O2S B13474244 2-(3-Aminophenyl)thiazole-4-carboxylic Acid

2-(3-Aminophenyl)thiazole-4-carboxylic Acid

Cat. No.: B13474244
M. Wt: 220.25 g/mol
InChI Key: CSCSTTFDNJSVET-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)thiazole-4-carboxylic acid typically involves the condensation of thiourea with an alpha-halo ketone. One common method is the Hantzsch synthesis, which involves the reaction of thiourea with a halogenated ketone under acidic conditions . Another method involves the reaction of methyl chloroacrylate with thiourea, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Biological Activity

2-(3-Aminophenyl)thiazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, focusing on its antitumor, antimicrobial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring substituted with an amino group and a carboxylic acid. The presence of the amino group enhances its interaction with biological targets, making it a promising scaffold for drug development.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.

  • Case Study 1 : A series of compounds derived from the thiazole scaffold showed varying degrees of antiproliferative activity against colon, melanoma, renal, and breast cancer cell lines. Notably, one compound exhibited moderate activity with GI values of 75.5% against leukemia cells .
  • Case Study 2 : Another study highlighted the synthesis of N-(4-(3-aminophenyl(thiazol-2-yl)acetamide) derivatives, which displayed medium to low micromolar activity against melanoma and pancreatic cancer cells. The lead compound significantly delayed tumor growth in an A375 xenograft model in mice .

Antimicrobial Activity

The thiazole derivatives have also been evaluated for their antimicrobial properties, particularly against Gram-positive bacteria.

  • Research Findings : Compounds with halogen substitutions on the phenyl ring demonstrated increased antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The presence of oxygenated substituents further enhanced antifungal activity against Candida albicans and Aspergillus niger with MIC values ranging from 32 to 42 μg/mL .

Antifungal Activity

The antifungal potential of this compound has been systematically evaluated.

  • Bioassay Results : Preliminary bioassays indicated that certain derivatives exhibited over 50% fungicidal activity at concentrations as low as 50 μg/mL against multiple fungal strains. Notably, compounds 4b and 4i were particularly effective .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives.

Substituent Biological Activity Remarks
HalogenIncreased antibacterial activityPreferred against Gram-positive bacteria
Oxygenated groupsEnhanced antifungal activitySignificant inhibition observed in fungal strains
Lipophilic groupsImproved antitumor activityCorrelation between size of substituent and efficacy

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

2-(3-aminophenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H8N2O2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14)

InChI Key

CSCSTTFDNJSVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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